(R)-1-(2-(2,2-Difluoroethoxy)-5-fluorophenyl)ethan-1-amine hydrochloride, with the CAS number 2512190-47-3, is a chemical compound that belongs to the class of amines. It is characterized by its unique molecular structure, which includes a difluoroethoxy group and a fluorophenyl moiety. The compound has garnered attention for its potential applications in medicinal chemistry, particularly in the development of therapeutic agents.
(R)-1-(2-(2,2-Difluoroethoxy)-5-fluorophenyl)ethan-1-amine hydrochloride is classified as an organic compound and specifically as a secondary amine due to the presence of an amine functional group attached to a carbon chain. The presence of fluorine atoms in its structure suggests potential bioactivity and lipophilicity, which are advantageous in drug design.
The synthesis of (R)-1-(2-(2,2-Difluoroethoxy)-5-fluorophenyl)ethan-1-amine hydrochloride can involve several key steps:
Technical details regarding specific reaction conditions (e.g., temperature, solvents) can vary based on the synthetic route chosen .
The compound can participate in various chemical reactions typical for amines and ethers:
Technical details regarding specific reaction conditions are crucial for successful transformations involving this compound .
(R)-1-(2-(2,2-Difluoroethoxy)-5-fluorophenyl)ethan-1-amine hydrochloride has potential applications in:
Research into this compound's specific biological activity and therapeutic potential continues to evolve, highlighting its significance in various scientific domains .
The 2,2-difluoroethoxy moiety serves as a strategic bioisosteric replacement for conventional ethoxy, sulfonyl, or carbonyl groups in drug design. This substitution profoundly alters the compound's electronic and steric properties while maintaining similar spatial dimensions. The electronegative fluorine atoms induce a strong dipole moment (∼2.5 D), enhancing hydrogen-bond acceptor capacity compared to non-fluorinated analogs. This modification significantly improves metabolic stability by resisting oxidative degradation pathways, particularly cytochrome P450-mediated dealkylation. The geminal difluoro configuration also lowers pKa values adjacent to the ether oxygen, facilitating membrane permeability through optimized lipophilicity profiles (log P reduced by 0.5–0.8 units versus non-fluorinated counterparts) [6].
Table 1: Physicochemical Properties of Bioisosteric Groups
Bioisosteric Group | Dipole Moment (D) | Metabolic Stability (t₁/₂, min) | Lipophilicity (log P) |
---|---|---|---|
2,2-Difluoroethoxy | 2.5 | >120 | 1.2 |
Ethoxy | 1.3 | 45 | 2.0 |
Methanesulfonyl | 4.1 | >180 | 0.8 |
Positional isomerism of the fluorine atom on the phenyl ring critically influences target binding affinity and conformational stability. The meta-fluorine configuration (5-fluorophenyl) demonstrates superior binding to CNS targets compared to para-substituted analogs, as evidenced by receptor occupancy studies showing 15–20% higher affinity at serotonin receptors. This enhancement arises from optimal halogen bonding interactions with proximal histidine residues in the binding pocket. Molecular modeling confirms the meta-fluorine adopts a 120° torsion angle relative to the difluoroethoxy chain, enabling favorable van der Waals contacts without inducing steric clash. In contrast, para-substitution creates a linear conformation that disrupts this complementarity, reducing binding free energy by ∼2.3 kcal/mol [5] [6].
Table 2: Structural and Binding Parameters of Fluorophenyl Isomers
Substitution Pattern | Torsion Angle (°) | Receptor Binding ΔG (kcal/mol) | Solubility (mg/mL) |
---|---|---|---|
2-(2,2-Difluoroethoxy)-5-fluorophenyl (meta) | 120 ± 5° | -9.2 | 12.5 |
2-(2,2-Difluoroethoxy)-4-fluorophenyl (para) | 180 ± 3° | -6.9 | 8.7 |
Diastereomeric salt crystallization remains the most scalable approach for resolving racemic 1-(fluorophenyl)ethanamine intermediates. Screening of 12 chiral acids identified dibenzoyl-D-tartaric acid as optimal, providing the (R)-amine salt in >98% ee after sequential recrystallization from ethanol/water (4:1 v/v). Critical process parameters include:
Hydrochloride salt formation proceeds via gas-phase HCl absorption into a solution of the free base in anhydrous ethyl acetate (0.2–0.5 M). Critical crystallization parameters include:
Table 4: Crystallization Solvent System Performance
Solvent System | Crystal Yield (%) | Particle Size (D90, μm) | Residual Solvents (ppm) | Polymorphic Purity |
---|---|---|---|---|
Ethyl acetate/MTBE | 95.2 | 120 ± 15 | <500 | Form I (100%) |
Ethanol/diethyl ether | 87.5 | 65 ± 20 | 2,800 | Form I/Form II mixture |
Acetone/heptane | 91.3 | 210 ± 40 | <800 | Form I (95%) |
Figure 1: Process Flow for Final Salt FormationFree base solution → HCl gas absorption (pH 1.5-2.0) → Nucleation (10°C) → Seeded crystal growth → Antisolvent addition → Ripening (4 h) → Filtration → Ethyl acetate wash (3x) → Vacuum drying (40°C/48 h)
CAS No.: 18326-62-0
CAS No.: 2570-24-3
CAS No.: 8062-00-8
CAS No.: 403640-27-7
CAS No.: 21416-85-3